molecular formula C20H22N2O2 B155926 Gelsemine CAS No. 509-15-9

Gelsemine

Cat. No.: B155926
CAS No.: 509-15-9
M. Wt: 322.4 g/mol
InChI Key: NFYYATWFXNPTRM-KJWRJJNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of gelsemine has been a subject of interest for many chemists due to its complex structure. Several synthetic strategies have been developed, including:

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and complex structure. Most this compound used in research is extracted from natural sources, particularly from Gelsemium elegans .

Chemical Reactions Analysis

Types of Reactions: Gelsemine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of this compound .

Scientific Research Applications

Anxiolytic Effects

Gelsemine has shown significant anxiolytic effects in various animal models. In a study involving mice subjected to chronic unpredictable mild stress (CUMS), this compound administration resulted in reduced anxiety-like behaviors. The compound decreased inflammation in the brain and inhibited the expression of pro-inflammatory cytokines such as IL-1β and IL-6 .

Table 1: Anxiolytic Effects of this compound in Animal Studies

Study TypeDose (mg/kg)Main Findings
CUMS Model0.4, 2.0, 10.0Reduced anxiety-like behaviors; decreased pro-inflammatory cytokines
Rat Model5-10Alleviated cognitive impairments induced by β-amyloid oligomers

Neuroprotective Properties

Research indicates that this compound may protect against neurodegeneration associated with Alzheimer's disease. In rodent studies, this compound prevented the over-activation of microglia and astrocytes induced by β-amyloid, thus reducing neuroinflammation and cognitive decline .

Table 2: Neuroprotective Effects of this compound

Study TypeMechanism of ActionKey Outcomes
Mouse ModelInhibition of microglial activationReduced cognitive impairments; decreased tau hyperphosphorylation
Rabbit ModelAntioxidant activityImproved lipid profiles; decreased oxidative stress

Anti-Cancer Activity

This compound exhibits potential anti-cancer properties. Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Table 3: Anti-Cancer Activity of this compound

Cancer TypeMechanismEffect Observed
Breast CancerInduction of apoptosisReduced tumor growth
Lung CancerInhibition of cell proliferationDecreased metastatic potential

Case Study: this compound Poisoning

A notable case involved two individuals who experienced severe symptoms after consuming a broth made from wild plants containing this compound. This incident highlighted the compound's toxicity and necessity for caution in its use .

Clinical Observations

Long-term follow-up of patients with this compound poisoning has revealed prolonged neurological effects, emphasizing the need for further research into both its therapeutic benefits and safety profile .

Properties

Key on ui mechanism of action

GELSEMINE ANTAGONIZED THE INHIBITORY EFFECTS OF GLYCINE, BETA-ALANINE, L-ALPHA-ALANINE, TAURINE & NORADRENALINE ON SPINAL NEURONS OF CATS.

CAS No.

509-15-9

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

(2'S,3S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one

InChI

InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11?,13?,15?,16?,17?,19-,20-/m0/s1

InChI Key

NFYYATWFXNPTRM-KJWRJJNGSA-N

SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C

Isomeric SMILES

CN1C[C@]2(C3CC4[C@]5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C

Appearance

Powder

Color/Form

CRYSTALS FROM ACETONE

melting_point

178 °C

Key on ui other cas no.

509-15-9

Pictograms

Acute Toxic

solubility

SLIGHTLY SOL IN WATER;  SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS

Synonyms

(+)-Gelsemine;  NSC 21729;  [3R-(3α,4aβ,5α,8α,8aβ,9S*,10S*)]-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3’-[3H]indol]-2’(1’H)-one;  (3R,3’S,4aR,5S,8S,8aS,9S)-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gelsemine
Reactant of Route 2
Gelsemine
Reactant of Route 3
Gelsemine
Reactant of Route 4
Gelsemine
Reactant of Route 5
Gelsemine
Reactant of Route 6
Gelsemine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.